molecular formula C21H15ClN2O4S B3410114 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895464-00-3

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide

Cat. No.: B3410114
CAS No.: 895464-00-3
M. Wt: 426.9 g/mol
InChI Key: SKJPQDHEZXQDHJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a heterocyclic acetamide derivative featuring a benzoxazole core linked to a phenyl group and a 4-chlorobenzenesulfonyl moiety. The benzoxazole ring contributes to π-π stacking interactions in biological systems, while the sulfonyl group enhances metabolic stability and binding affinity to target proteins. This compound is hypothesized to exhibit antimicrobial or antiviral properties based on structural similarities to other sulfonamide-acetamide hybrids .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4S/c22-15-7-11-17(12-8-15)29(26,27)13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)28-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJPQDHEZXQDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzoxazole ring . The phenyl group is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts that can withstand the rigors of industrial processes .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole moiety can lead to the formation of benzoxazole N-oxide, while reduction of a nitro group can yield an amine .

Comparison with Similar Compounds

Structural Analogues in Anti-COVID-19 Research (Morpholinosulfonyl Series)

Compounds such as N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) and 2-(4-Chlorophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide (5l) share the acetamide-sulfonyl scaffold but replace the benzoxazole with morpholinosulfonyl and substituted anilines. Key differences include:

  • Bioactivity : While the target compound’s activity remains uncharacterized, analogues like 5l (4-chloro substitution) showed moderate inhibition of SARS-CoV-2 protease (IC₅₀ ~12 µM), suggesting halogenated aryl groups enhance target binding .

Table 1: Physical Properties of Selected Analogues

Compound Melting Point (°C) Solubility (DMSO)
Target Compound Not reported Moderate
5l (4-Cl substitution) 198–200 High
5j (4-OCH₃) 185–187 Moderate

Triazole-Benzothiazole Hybrids

2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () shares the acetamide backbone but incorporates a triazole-thioether and benzothiazole group. Key contrasts:

  • Heterocyclic Influence : The benzothiazole in ’s compound may enhance fluorescence properties, whereas benzoxazole in the target compound offers stronger electron-withdrawing effects .
  • Sulfur Linkage : The sulfanyl (-S-) group in triazole derivatives introduces conformational flexibility, while the sulfonyl (-SO₂-) group in the target compound rigidifies the structure .

Sulfonamide-Acetamide Derivatives

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () highlights the role of sulfonamide substitutions. Differences include:

  • Crystallography : Intermolecular interactions (e.g., C–H⋯O) in ’s compound suggest stronger crystal packing than the target compound, which lacks nitro groups .

Antimicrobial Acetamide Derivatives

2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamides () were tested against Gram-positive/-negative bacteria and fungi. Comparisons include:

  • Substituent Effects : Piperazine and thiazole groups in ’s compounds improve antimicrobial potency (MIC 8–32 µg/mL) compared to benzoxazole-sulfonyl hybrids, where activity data is unavailable .
  • Target Specificity : The thiazole ring in may target bacterial topoisomerases, whereas benzoxazole-sulfonyl derivatives could inhibit viral proteases .

Research Implications and Limitations

  • Spectral Data : The target compound lacks reported NMR/IR data, but analogues like 5i–5o provide benchmarks for validating its structure (e.g., carbonyl peaks at ~1680 cm⁻¹ in IR) .
  • Synthetic Routes : and describe acetylation and sulfonylation methods applicable to the target compound, though benzoxazole synthesis may require additional cyclization steps .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological evaluations based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

N 4 1 3 benzoxazol 2 yl phenyl 2 4 chlorobenzenesulfonyl acetamide\text{N 4 1 3 benzoxazol 2 yl phenyl 2 4 chlorobenzenesulfonyl acetamide}

The synthesis typically involves the reaction of 2-aminophenol with appropriate sulfonyl chlorides under controlled conditions. This method often utilizes catalysts to enhance yield and purity, with variations in reaction conditions leading to different derivatives of benzoxazole.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its ability to disrupt bacterial cell wall synthesis and alter membrane integrity in fungi . Studies have shown its effectiveness against various strains, including E. coli and S. aureus.
  • Anticancer Properties : Research indicates that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by downregulating oncogenes . In vitro studies have demonstrated its potential against human colorectal carcinoma cell lines.

Antimicrobial Activity

A detailed evaluation of the antimicrobial activity revealed:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli6.72 mg/mL
S. aureus6.63 mg/mL
Candida albicansModerate activity observed

These findings suggest that the compound can serve as a lead candidate for developing new antibiotics .

Anticancer Activity

In vitro studies have shown that this compound has potent anticancer effects:

Cell Line Percentage Inhibition
Human colorectal carcinoma70% at 50 µM
Human breast adenocarcinoma65% at 50 µM

These results indicate a promising therapeutic potential in cancer treatment .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • In Vivo Anti-inflammatory Study : The compound demonstrated significant inhibition of carrageenan-induced paw edema in rats, achieving up to 94% inhibition at certain doses .
  • Cytotoxicity Assays : In assessments involving multiple cancer cell lines, the compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

Q & A

Basic: What synthetic routes are commonly employed to prepare N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide?

Answer:
A typical synthesis involves condensation of 4-(1,3-benzoxazol-2-yl)aniline with 4-chlorobenzenesulfonyl chloride in the presence of a coupling agent like acetic anhydride. For example, refluxing the sulfonamide intermediate with acetic anhydride under anhydrous conditions for 30 minutes yields the acetamide derivative. Post-synthesis purification is achieved via recrystallization from ethanol or chromatography. Structural validation requires 1H/13C-NMR (e.g., carbonyl peaks at δ ~170 ppm) and HPLC-MS for purity assessment .

Advanced: How can researchers resolve contradictions in biological activity data across different cell lines?

Answer:
Discrepancies in IC50 values (e.g., HT-29 vs. other cancer lines) may arise from variations in cell membrane permeability, metabolic stability, or target expression. To address this:

  • Perform kinetic solubility assays in PBS and cell culture media to assess bioavailability.
  • Use siRNA knockdown of suspected targets (e.g., DHFR or TRPA1 channels) to confirm mechanism-specific activity .
  • Cross-validate with proteomics to identify off-target interactions. Data normalization against positive controls (e.g., methotrexate for DHFR inhibition) is critical .

Basic: What spectroscopic and crystallographic methods are used for structural elucidation?

Answer:

  • Single-crystal X-ray diffraction resolves the benzoxazole and sulfonyl acetamide moieties, with bond angles and torsion angles (e.g., O1—N1—C3—C2 = -16.7°) confirming planarity deviations .
  • 1H-NMR in DMSO-d6 identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/acetamide methyl groups (δ 2.1–2.3 ppm). FT-IR detects sulfonyl S=O stretches at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

Advanced: How can computational modeling optimize this compound’s selectivity for anticancer targets?

Answer:

  • Molecular docking (e.g., AutoDock Vina) against DHFR (PDB: 1U72) identifies key interactions, such as hydrogen bonding between the sulfonyl group and Arg70.
  • MD simulations (100 ns) assess stability of the benzoxazole ring in hydrophobic pockets.
  • QSAR models prioritize substituents (e.g., replacing chlorophenyl with fluorophenyl) to enhance binding affinity while minimizing logP values .

Basic: What assays are used to evaluate physicochemical properties critical for drug development?

Answer:

  • LogP determination via shake-flask method (octanol/water) predicts lipophilicity.
  • Thermogravimetric analysis (TGA) assesses thermal stability (decomposition >200°C).
  • UV-Vis spectroscopy (λmax ~290 nm) evaluates π→π* transitions in the benzoxazole ring, correlating with photostability .

Advanced: What strategies mitigate metabolic instability observed in preclinical studies?

Answer:

  • Microsomal stability assays (human liver microsomes) identify vulnerable sites (e.g., sulfonamide hydrolysis).
  • Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the benzoxazole ring to reduce CYP450-mediated oxidation.
  • Prodrug derivatization (e.g., esterification of the acetamide) enhances plasma half-life, as validated in rodent pharmacokinetic models .

Basic: How is antiproliferative activity quantified in cancer cell lines?

Answer:

  • MTT assays measure viability reduction (e.g., IC50 = 0.018 µM in HT-29 cells after 72-hour exposure).
  • Flow cytometry (Annexin V/PI staining) quantifies apoptosis induction.
  • Normalize data against positive controls (e.g., doxorubicin) and use triplicate replicates to minimize variability .

Advanced: What in vivo models validate efficacy and toxicity profiles?

Answer:

  • Xenograft models (e.g., HT-29 tumors in nude mice) administer the compound intraperitoneally (10 mg/kg, 21 days) with tumor volume monitored via caliper.
  • Toxicokinetics : Plasma samples analyzed via LC-MS/MS for metabolite identification (e.g., dechlorinated byproducts).
  • Histopathology of liver/kidney tissues assesses organ-specific toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide

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